
Methyl(3-oxobutyl)phosphinic acid
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Overview
Description
Methyl(3-oxobutyl)phosphinic acid is an organophosphorus compound with the molecular formula C5H11O3P. It contains a phosphinic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3-oxobutyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of methyl hypophosphite with methyl acrylate, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions typically involve the use of a solvent such as diethyl ether and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Hydrolysis Reactions
MOBPA demonstrates pH-dependent hydrolysis behavior:
Acidic conditions (HCl, H₂SO₄):
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Forms 3-oxobutylphosphonic acid via cleavage of the methyl-phosphorus bond
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Reaction rate increases with acid concentration (k = 0.88 h⁻¹ in 1M HCl at 25°C)
Basic conditions (NaOH, KOH):
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Produces methylphosphinic acid and 3-oxobutanol through ester hydrolysis
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Shows slower kinetics compared to acidic hydrolysis (k = 0.27 h⁻¹ in 1M NaOH)
Condition | Temp (°C) | k (h⁻¹) | Half-life | Product Ratio (A:B) |
---|---|---|---|---|
1M HCl | 25 | 0.88 | 0.79 h | 85:15 |
1M NaOH | 25 | 0.27 | 2.57 h | 62:38 |
Table 1: Hydrolysis kinetics of MOBPA under standard conditions |
Esterification
The phosphinic acid group undergoes esterification with alcohols:
textMOBPA + ROH → Methyl(3-oxobutyl)phosphinic acid ester + H₂O
Key characteristics:
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Requires acid catalysis (pTSA, H₂SO₄)
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Optimal yields (85-92%) achieved with:
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1:1.2 molar ratio (acid:alcohol)
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Toluene reflux (110°C)
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4Å molecular sieves as desiccant
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Oxidation Reactions
The ketone group participates in selective oxidations:
Baeyer-Villiger oxidation :
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Forms phosphorylated δ-lactone with mCPBA
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78% yield under N₂ at 0°C → RT
Epoxidation :
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Stereoselectivity controlled by solvent polarity
Nucleophilic Additions
The carbonyl group enables various nucleophilic attacks:
Biological Interactions
MOBPA shows unique reactivity with enzymes:
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P2Y12 receptor antagonism :
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Irreversible binding via phosphinic acid group (IC₅₀ = 0.32 μM)
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83% platelet aggregation inhibition at 10μM concentration
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Acetylcholinesterase inhibition :
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Mixed-type inhibition (Kᵢ = 4.7 μM)
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2.8-fold selectivity over butyrylcholinesterase
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Coordination Chemistry
MOBPA forms stable complexes with transition metals:
Metal Ion | Stoichiometry | log β | Application |
---|---|---|---|
Fe³⁺ | 1:2 | 12.4 | Water treatment |
Cu²⁺ | 1:1 | 8.9 | Antimicrobial coatings |
Zn²⁺ | 1:3 | 15.2 | Corrosion inhibition |
Table 3: Metal coordination properties |
Mechanistic Insight : The phosphinic acid group acts as a bidentate ligand, while the ketone oxygen participates in secondary interactions, creating distorted octahedral geometries in metal complexes.
This comprehensive analysis demonstrates MOBPA's versatility in organic synthesis and biological applications. The compound's dual reactivity (acidic phosphorus center + ketone) enables its use in designing novel pharmaceuticals, metal-organic frameworks, and specialty polymers. Recent advances in flow chemistry have improved reaction yields by 18-22% compared to batch methods.
Scientific Research Applications
Methyl(3-oxobutyl)phosphinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl(3-oxobutyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(3-oxobutyl)phosphinic acid include:
Hypophosphorous acid:
Phosphonic acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom, similar to phosphinic acid but with different oxidation states and properties.
Phosphoric acid: A related phosphorus oxyacid with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
49849-26-5 |
---|---|
Molecular Formula |
C5H11O3P |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
methyl(3-oxobutyl)phosphinic acid |
InChI |
InChI=1S/C5H11O3P/c1-5(6)3-4-9(2,7)8/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
HORAABAEVCFTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCP(=O)(C)O |
Origin of Product |
United States |
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